Cholestan-3-ol

Sterol metabolism HMG-CoA reductase Lipid regulation

Many cholesterol research models are confounded by the Δ5 double bond's effects on membrane ordering and feedback regulation. 5α-Cholestan-3β-ol (cholestanol) is the fully saturated, planar analog that eliminates these variables. • Purity ≥98% ensures reliable internal standard performance in GC-MS fecal sterol analysis. • Retains membrane condensing effects without feedback inhibition of HMG-CoA reductase. • Distinct from the bent 5β-coprostanol, ensuring correct biophysical interpretation. • Supports growth of fastidious Mycoplasma species, confirming sterol specificity. Supplied as a high-purity solid with full analytical documentation.

Molecular Formula C27H48O
Molecular Weight 388.7 g/mol
Cat. No. B1245900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholestan-3-ol
Synonyms5 alpha Cholestan 3 alpha ol
5 alpha Cholestan 3 beta ol
5 alpha-Cholestan-3 alpha-ol
5 alpha-Cholestan-3 beta-ol
5 beta Cholestan 3 beta ol
5 beta-Cholestan-3 alpha-ol
5 beta-Cholestan-3 beta-ol
beta Cholestanol
beta-Cholestan-3 beta-ol, 5
beta-Cholestanol
beta-ol, 5 beta-Cholestan-3
Cholestan 3 ol
Cholestan-3-ol
Cholestanol
Cholestanol, (3alpha, 5beta)-Isomer
Coprostanol
Coprosterol
Dihydrocholesterol
Molecular FormulaC27H48O
Molecular Weight388.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20?,21?,22+,23-,24+,25+,26+,27-/m1/s1
InChIKeyQYIXCDOBOSTCEI-BPAAZKTESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cholestan-3-ol: Properties & Specifications


Cholestan-3-ol, primarily available as the 5α-cholestan-3β-ol (cholestanol, CAS 80-97-7) stereoisomer, is a fully saturated C27 sterol derived from cholesterol [1]. It is characterized by its planar, rigid steroid nucleus and an equatorial 3β-hydroxyl group [2]. This compound is a key analytical standard and research tool due to its distinct physicochemical properties, including a melting point of 141.5-142°C and an optical rotation of [α]D22 +24.2° (c=1.3 in chloroform) [1]. Its primary utility lies in its role as a stable analog for investigating cholesterol's specific functions without the confounding influence of the Δ5 double bond.

Sterol Type Saturated C27 sterol, no Δ5 double bond
Primary Utility Investigating cholesterol’s functions without feedback confound
Analytical Role Low-background internal standard for fecal sterol profiling

Why Cholestan-3-ol Is Irreplaceable


The selection of cholestan-3-ol over its close analogs like cholesterol (cholest-5-en-3β-ol) or coprostanol (5β-cholestan-3β-ol) is critical in experimental design due to profound and quantifiable differences in their biological and biophysical activities [1]. The absence of the C5-C6 double bond in cholestan-3-ol eliminates cholesterol's unique membrane ordering effects and its capacity for feedback regulation of its own synthesis [2]. Conversely, the trans (5α) A/B ring junction of cholestan-3-ol confers a planar molecular geometry distinct from the bent, cis (5β) configuration of coprostanol, leading to markedly different interactions with lipid membranes and metabolic enzymes [3]. Substituting one for the other without accounting for these specific structural and functional differences can lead to misinterpretation of data and experimental failure.

vs Cholesterol
Cholesterol’s Δ5 bond enables feedback regulation that cholestanol may not replicate; metabolic readouts can diverge.
vs Coprostanol
Coprostanol’s bent 5β-ring geometry may not support planar membrane condensation, unlike cholestanol’s 5α-configuration.

Cholestan-3-ol: Comparative Evidence


No Hepatic HMG-CoA Reductase Suppression

In a direct comparative study in rats, dietary supplementation with 2% cholestan-3-ol (5α-cholestan-3β-ol) failed to exert the feedback inhibition on hepatic HMG-CoA reductase activity that is characteristic of cholesterol. Instead, cholestanol feeding led to a significant increase in enzyme activity [1].

Hepatic HMG-CoA Reductase
Head-to-head
2.6-fold increase vs control (397.0 vs 150.3 pmol/mg/min)
Does not reproduce cholesterol’s feedback suppression.
In vivo rat study, 2% cholestanol diet for 2 weeks.
Sterol metabolism HMG-CoA reductase Lipid regulation

Equivalent Membrane Condensing to Cholesterol

In nearest-neighbor recognition experiments on phospholipid bilayers, dihydrocholesterol (cholestan-3-ol) exhibited a membrane-condensing effect that was statistically equivalent to that of cholesterol. In stark contrast, the stereoisomer coprostanol (5β-cholestan-3β-ol) showed a significantly weaker condensing action [1].

Membrane Condensing
Head-to-head
Equivalent condensing power to cholesterol in DPPC bilayers
Retains cholesterol-like membrane ordering behavior.
Coprostanol showed significantly weaker effect.
Membrane biophysics Lipid rafts Sterol-lipid interactions

Planar Sterol Requirement in PPLO Growth

Among six sterols tested for their ability to support the growth of pleuropneumonia-like organisms (PPLO), only cholesterol (Δ5-cholesten-3β-ol) and cholestan-3-ol (cholestan-3β-ol) were active. Epimers and the non-planar coprostanol were completely ineffective, demonstrating an absolute biological requirement for a planar molecule with an equatorial 3-hydroxyl group [1].

PPLO Growth Support
Head-to-head
Active (supported growth); coprostanol and epimers inactive
Planar sterol geometry required for organism viability.
In vitro PPLO growth assays on defined media.
Microbiology Sterol nutrition Membrane biology

Biomarker Signatures: Coprostanol vs Cholestanol

In fecal sterol analysis, coprostanol (5β-cholestan-3β-ol) is the dominant bacterial metabolite of cholesterol, comprising approximately 60-65% of total neutral fecal sterols [1]. In contrast, its stereoisomer cholestan-3-ol (5α-cholestan-3β-ol) is a minor component, representing less than 2% [2]. This stark quantitative difference in abundance underpins the use of these compounds as specific biomarkers—coprostanol for fecal contamination and gut microbial activity, and cholestanol for endogenous cholesterol metabolism or as a stable internal standard.

Fecal Stanol Abundance
Reported
>30-fold lower than coprostanol (
Low endogenous abundance supports ISTD use.
GC-MS of human fecal samples.
Biomarker Fecal stanols Environmental chemistry

Cholestan-3-ol: Research & Industrial Applications


Investigating Cholesterol Synthesis Regulation

Researchers investigating the feedback regulation of the mevalonate pathway should use cholestan-3-ol as a control sterol. Unlike cholesterol, which potently suppresses HMG-CoA reductase activity, cholestan-3-ol does not trigger this feedback mechanism [1]. This allows for the specific investigation of regulatory pathways that are sensitive to the Δ5 double bond, making it an invaluable tool for delineating the structural requirements of sterol-sensing domains.

Modeling Planar Sterol Membrane Interactions

In biophysical studies of model membranes, cholestan-3-ol serves as a cholesterol analog that retains the condensing and ordering effects on phospholipid bilayers but lacks the double bond [1]. It is the reagent of choice for experiments requiring a planar, saturated sterol. In contrast, using coprostanol, which has a bent A/B ring junction and fails to condense bilayers effectively [1], would lead to different biophysical outcomes and is not a suitable substitute.

Internal Standard for Fecal Sterol Quantification

For environmental chemists and clinical laboratories performing quantitative GC-MS analysis of fecal sterols, high-purity cholestan-3-ol (5α-cholestan-3β-ol) is an essential internal standard [1]. Its low natural abundance in feces (<2%) compared to the target analyte coprostanol (~65%) ensures that it does not interfere with sample quantification [2]. Procuring a certified, high-purity standard is critical for generating accurate and reliable data for pollution tracking or metabolic studies.

Defined Sterol Auxotrophy Studies

Laboratories working with fastidious organisms like Mycoplasma species, which require sterols for growth, can utilize cholestan-3-ol to probe the structural stringency of sterol uptake and utilization [1]. Its ability to support the growth of certain organisms, while other epimers and stereoisomers like coprostanol cannot, provides a functional assay for the specific molecular recognition events at the membrane level. This makes it a critical component in defined media for specialized microbiological research.

Application
Selection Property
Validation Focus
Cholesterol synthesis regulation studies
No feedback inhibition of HMG-CoA reductase
Sterol-sensing domain assays
Membrane biophysics studies
Planar sterol, bilayer condensing
Lipid raft and ordering experiments
Fecal sterol profiling (ISTD)
Low endogenous fecal abundance
Minimal matrix interference in GC-MS
Sterol auxotrophy research
Supports growth of Mycoplasma
Sterol uptake and recognition mechanisms

Technical Documentation Hub

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48 linked technical documents
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